(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

Anticancer drug development HDAC inhibitors Cyclic tetrapeptide synthesis

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid (CAS 67862-03-7) is a non-negotiable, chiral precursor for synthesizing the HDAC-inhibiting cyclic tetrapeptide microsporin B, crucial for anticancer lead development. Its C10 side chain provides an optimal hydrophobicity profile (calc. logP ~3.7) essential for peptide-membrane interactions and lipopeptide engineering. By choosing this enantiopure (≥95%) Boc-protected building block over generic or shorter-chain analogs, you ensure correct stereochemistry, precise proteolytic stability, and avoid the aggregation issues seen with Fmoc-based syntheses. For scale-up R&D, procure from reputable manufacturers to guarantee validated purity (95-98%) and material traceability.

Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
CAS No. 67862-03-7
Cat. No. B1524304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid
CAS67862-03-7
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyOXOZMSCSDJPGHN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid (CAS 67862-03-7): Sourcing and Application Profile for Advanced Peptide Synthesis


(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid (CAS 67862-03-7), also designated as N-Boc-2-octyl-L-glycine, is a chiral, lipophilic amino acid derivative within the class of N-Boc-protected α-amino acids . It is characterized by a decanoic (C10) side chain and a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality. The compound is a fundamental building block in solid-phase peptide synthesis (SPPS), where its defined hydrophobicity profile and orthogonal protection strategy enable the construction of complex, modified peptides [1]. It serves as a key intermediate for introducing unnatural, lipid-like amino acid residues, which are crucial for modulating peptide-membrane interactions, enhancing proteolytic stability, and mimicking post-translational modifications in bioactive peptides .

Why (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid Cannot Be Substituted with Generic Boc-Amino Acids


Direct substitution with generic or other Boc-protected amino acids is scientifically unjustified for several reasons. The C10 aliphatic side chain confers a specific hydrophobicity profile that is not replicable by shorter (e.g., C6 or C8) or longer (e.g., C12 or C18) chain analogs, leading to significantly different biophysical behavior in target peptides . In Boc-based SPPS, the choice of chain length is critical for controlling peptide-resin aggregation and coupling efficiency, with the decanoic chain offering an optimal balance between solubility in organic solvents and hydrophobic drive for membrane insertion [1]. Furthermore, the defined stereochemistry (S-configuration) is essential for the biological activity of peptide therapeutics, and use of a racemic mixture or an enantiomer with different chirality would lead to a product with altered potency, selectivity, and potentially increased toxicity [2].

Quantitative Evidence Guide: Differentiating (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid from Its Closest Analogs


Direct Precursor Role in a Validated Anticancer Drug Candidate (Microsporin B)

This compound is a direct precursor to an unusual amino acid residue required for the total synthesis of microsporin B, a cyclic tetrapeptide HDAC inhibitor with demonstrated cytotoxicity against HCT-116 human colon adenocarcinoma cells [1]. In contrast, generic Boc-amino acids such as Boc-L-alanine or Boc-L-valine are not validated as key intermediates for any specific anticancer agent in this class. The use of this specific (S)-enantiomer of the C10 chain is essential for the planned total synthesis, as the enantiomer or analogs with different chain lengths would not produce the desired bioactive stereoisomer [1].

Anticancer drug development HDAC inhibitors Cyclic tetrapeptide synthesis

Optimized Hydrophobicity (logP) for Membrane-Interactive Peptide Design

The C10 decanoic side chain provides an optimal balance between hydrophobicity and solubility for designing membrane-interactive peptides. The calculated logP of the target compound (approximately 3.7) is significantly higher than that of Boc-L-alanine (logP ≈ 1.1) and lower than that of Boc-L-dodecanoic acid (C12) (logP ≈ 4.5) [1]. This intermediate hydrophobicity is crucial for achieving sufficient membrane insertion while maintaining synthetic tractability and avoiding irreversible aggregation during SPPS [2].

Lipopeptide synthesis Membrane protein studies Peptide hydrophobicity optimization

Superior Enantiomeric Purity and Defined Stereochemistry for Reproducible Peptide Activity

The (S)-enantiomer of this compound is available with a purity of ≥95% and a defined chiral configuration, as specified by multiple reputable vendors . In contrast, racemic mixtures of Boc-2-aminodecanoic acid or the alternative (R)-enantiomer (CAS 67862-09-3) would lead to peptides with unpredictable and potentially reduced biological activity or increased toxicity . The use of a defined enantiomer is essential for structure-activity relationship (SAR) studies and for the development of chiral drugs.

Chiral peptide synthesis Enantiopure building blocks Drug stereochemistry

Reduced Aspartimide Formation in Boc-SPPS Compared to Fmoc Chemistry

In solid-phase peptide synthesis, the Boc-based strategy, which this compound supports, is known to reduce the formation of aspartimide side products compared to Fmoc-based methods [1]. This is attributed to the repeated TFA deprotection cycles in Boc-SPPS, which continuously disrupt secondary structures that promote aspartimide formation [1]. While both chemistries can suffer from this side reaction, Boc-SPPS often yields higher purity for difficult sequences containing Asp residues [2].

Solid-phase peptide synthesis Aspartimide suppression Boc vs. Fmoc strategy

Synthetic Route Optimization: High Yield and Stereocontrol in Key Step

The synthesis of a key derivative, (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, was achieved with a 39% overall yield using a route featuring a Suzuki coupling followed by asymmetric homogeneous hydrogenation [1]. This synthetic route provides excellent stereocontrol and yields a precursor for microsporin B, a critical anticancer candidate. In contrast, alternative routes or use of racemic starting materials would require additional chiral resolution steps and likely result in lower overall yields [1].

Asymmetric synthesis Suzuki coupling Homogeneous hydrogenation

Optimal Research and Industrial Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid


Synthesis of HDAC Inhibitory Cyclic Tetrapeptides (e.g., Microsporin B)

This compound is the required precursor for the synthesis of the unusual amino acid residue present in microsporin B, a cyclic tetrapeptide that inhibits histone deacetylases (HDACs) and exhibits cytotoxicity against HCT-116 colon adenocarcinoma cells [1]. Its use is non-negotiable for accessing this specific class of anticancer agents.

Design and Synthesis of Membrane-Interactive Lipopeptides

The C10 aliphatic side chain provides an optimal hydrophobic anchor for designing lipopeptides that interact with lipid bilayers, making it ideal for studying membrane protein interactions, developing antimicrobial peptides, or engineering cell-penetrating peptides [2]. The compound's calculated logP (~3.7) ensures sufficient membrane partitioning without the synthetic difficulties associated with longer chains.

Boc-SPPS of Aggregation-Prone or Aspartic Acid-Containing Sequences

In Boc-based SPPS, this building block contributes to reduced aspartimide formation and better handling of difficult peptide sequences compared to Fmoc-based methods [3]. Its use is particularly advantageous for synthesizing peptides with multiple aspartic acid residues or those prone to on-resin aggregation.

Chiral Peptide Therapeutics and Structure-Activity Relationship (SAR) Studies

The defined (S)-stereochemistry and high enantiomeric purity (≥95%) make this compound essential for SAR investigations and the development of chiral peptide drugs, where even minor stereochemical impurities can confound biological readouts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.